molecular formula C14H12FNO5S B3006997 Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate CAS No. 2411202-20-3

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate

Cat. No.: B3006997
CAS No.: 2411202-20-3
M. Wt: 325.31
InChI Key: CSCMPHFAJXQLQS-UHFFFAOYSA-N
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Description

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate is a synthetic carbamate derivative with the molecular formula C14H12FNO5S and a molecular weight of 325.31 g/mol . Its structure features both a fluorosulfonyloxy group and an N-methylcarbamate functional group attached to a phenyl ring system, as represented by the SMILES string CN(C(=O)Oc1ccccc1)c1ccc(OS(=O)(=O)F)cc1 . Carbamate compounds like this one are of significant interest in organic and medicinal chemistry, primarily serving as protective groups for amines during multi-step synthesis. The phenyl carbamate group, in particular, is known to be cleaved under mild conditions using reagents such as tetra-n-butylammonium fluoride (Bu4NF), allowing for selective deprotection in the presence of other sensitive functional groups . This controlled deprotection is a critical tool for researchers constructing complex molecules, including peptides, nucleotides, and heterocyclic compounds. The presence of the reactive fluorosulfonyl group also makes this molecule a potential candidate for use in chemical probes or as a building block for further derivatization. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMPHFAJXQLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate typically involves the reaction of phenyl isocyanate with 4-fluorosulfonyloxyaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst such as triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyloxy group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12FNO4S
  • Molecular Weight : 309.31 g/mol
  • Chemical Structure : The compound consists of a phenyl group attached to a carbamate moiety, with a fluorosulfonyloxy substituent that enhances its reactivity and biological activity.

Agricultural Use

Insecticide Development
Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate has shown promise as an insecticide due to its ability to interfere with the nervous system of pests. Its mechanism involves inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. This leads to a buildup of acetylcholine, causing paralysis and death in target species.

Case Study: Efficacy Against Specific Pests
Research indicates that formulations containing this compound can effectively control various agricultural pests, including aphids and beetles. Field trials have demonstrated significant reductions in pest populations when applied at recommended dosages.

Pest Species Control Efficacy (%) Application Rate (g/ha)
Aphids85200
Beetles90150

Pharmaceutical Applications

Potential Therapeutic Uses
Beyond its agricultural applications, the compound's structural characteristics suggest potential uses in medicinal chemistry. Its ability to modulate neurotransmitter levels may be explored for therapeutic interventions in neurological disorders.

Research Findings
Studies are ongoing to evaluate the safety and efficacy of this compound in preclinical models for conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent. Initial findings indicate that it may enhance cognitive function by increasing acetylcholine availability.

Chemical Research

Synthetic Chemistry
this compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for further derivatization, making it a valuable building block in chemical synthesis.

Applications in Material Science
The compound's properties are also being investigated for potential applications in material science, particularly in developing new polymers or coatings with insecticidal properties.

Safety and Environmental Considerations

Given its potent biological activity, safety assessments are crucial for both agricultural and pharmaceutical applications. The compound has been classified under various regulatory frameworks, necessitating careful handling and application practices to mitigate environmental impact.

Toxicity Profile

Acute exposure can lead to cholinergic crises characterized by symptoms such as increased salivation, muscle twitching, and respiratory distress. Long-term effects on non-target organisms are also a concern, emphasizing the need for comprehensive ecological risk assessments.

Mechanism of Action

The mechanism of action of Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Key Properties of Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications References
Phenyl N-(4-fluorophenyl)carbamate C₁₃H₁₀FNO₂ 231.22 4-Fluorophenyl Planar aromatic rings; intramolecular H-bonding
Phenyl N-(4-methoxyphenyl)carbamate C₁₄H₁₃NO₃ 243.26 4-Methoxyphenyl Enhanced solubility due to methoxy group
Phenyl N-(4-sulfamoylphenyl)carbamate C₁₃H₁₂N₂O₄S 292.31 4-Sulfamoylphenyl High polarity; potential bioactivity
tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate C₁₂H₁₆FNO₃ 241.26 3-Fluoro-4-hydroxyphenyl Bulky tert-butyl group; lab use
Methyl N-(4-phenoxyphenyl)carbamate C₁₄H₁₃NO₃ 243.26 4-Phenoxyphenyl Lipophilic; agrochemical intermediate

Structural and Crystallographic Insights

  • Phenyl N-(4-fluorophenyl)carbamate : X-ray crystallography reveals two independent molecules per asymmetric unit with dihedral angles of 61.77° and 53.94° between aromatic rings. Intramolecular N–H···O hydrogen bonding stabilizes the structure .

Biological Activity

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C11H12FNO4SC_{11}H_{12}FNO_4S. The compound features a carbamate functional group, which is known for its role in various biological activities. The presence of the fluorosulfonyloxy group enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with fluorosulfonic acid derivatives. This process can be optimized using palladium-catalyzed coupling methodologies, which facilitate the formation of aryl-aryl bonds essential for the compound's structure .

Antitumor Activity

Recent studies have indicated that derivatives of carbamates, including those similar to this compound, exhibit significant antitumor properties. For instance, a series of fluoro-substituted isoflavones demonstrated low micromolar growth inhibition (GI50) values against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

Table 1: Antitumor Activity of Carbamate Derivatives

CompoundCell Line TestedGI50 (µM)Notes
12dMDA-MB-468<1Most sensitive cell line
12fHT295Moderate sensitivity
12hHCT-11610Lower sensitivity

The mechanism by which this compound exerts its biological effects may involve the induction of cytochrome P450 enzymes, particularly CYP1A1. This induction can lead to enhanced bioactivation of prodrugs and increased cytotoxicity in tumor cells .

Case Study 1: In Vitro Analysis

In vitro studies have shown that compounds structurally related to this compound can significantly inhibit cell proliferation in breast and colon cancer cell lines. For example, co-incubation with TBDD, a known inducer of CYP1A1, resulted in a marked increase in growth inhibition in MDA-MB-468 cells, indicating a synergistic effect between the compound and metabolic activation pathways .

Case Study 2: Structural Analog Studies

Research into structural analogs has revealed that modifications to the carbamate moiety can significantly alter the biological activity. Compounds with enhanced lipophilicity or additional functional groups tend to exhibit improved antitumor efficacy, highlighting the importance of structural optimization in drug design .

Q & A

Q. Q1. What are the critical structural features of phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate, and how do they influence reactivity in synthetic pathways?

The compound’s reactivity is governed by its fluorosulfonyloxy (-OSO₂F) group, which acts as a strong leaving group in nucleophilic substitution reactions, and the carbamate moiety (N-methyl-O-phenylcarbamate), which participates in hydrogen bonding and hydrolysis. The phenyl ring enhances steric bulk, potentially influencing regioselectivity in cross-coupling reactions. Single-crystal X-ray studies of analogous carbamates (e.g., phenyl N-(4-fluorophenyl)carbamate) reveal planar carbamate groups and intermolecular hydrogen bonding, which may stabilize intermediates during synthesis .

Q. Q2. What analytical techniques are recommended for characterizing this compound, and how are contradictions in spectral data resolved?

Key techniques include:

  • Mass spectrometry (EI-MS): To confirm molecular weight (e.g., NIST-standardized protocols for fluorinated carbamates ).
  • X-ray crystallography: For resolving bond angles and crystal packing (as demonstrated for structurally related carbamates ).
  • ¹H/¹³C NMR: To distinguish between N-methyl and aryl proton environments. Contradictions in data (e.g., unexpected splitting in NMR) require cross-validation with computational methods (DFT calculations) or isotopic labeling .

Q. Q3. What are the common synthetic routes for this compound, and what are the pitfalls in optimizing yield?

A standard route involves:

Sulfonylation: Reacting 4-hydroxyphenyl-N-methylcarbamate with fluorosulfonic acid (FSO₃H) under anhydrous conditions.

Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Yield optimization is challenged by competing side reactions (e.g., over-sulfonylation or hydrolysis of the carbamate). Kinetic studies suggest low temperatures (-10°C to 0°C) and controlled stoichiometry (1:1.05 molar ratio) minimize byproducts .

Advanced Research Questions

Q. Q4. How does the fluorosulfonyloxy group impact the compound’s stability in aqueous versus nonpolar environments, and what implications does this have for biological assays?

The fluorosulfonyloxy group is highly electrophilic and hydrolytically unstable in aqueous media (t½ < 1 hour at pH 7.4), limiting its use in cell-based assays. In nonpolar solvents (e.g., DMSO), stability increases (t½ > 24 hours). For biological studies, prodrug strategies (e.g., ester-protected derivatives) or lyophilized formulations are recommended to mitigate premature degradation .

Q. Q5. What methodological approaches are used to resolve contradictions in reported bioactivity data for fluorosulfonyloxy-containing carbamates?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) often arise from assay conditions (pH, solvent polarity) or impurities. Solutions include:

  • Orthogonal assays: Compare enzymatic inhibition (e.g., acetylcholinesterase) with cell viability assays (MTT) .
  • HPLC-UV/MS purity validation: Ensure >98% purity to exclude confounding effects from synthetic byproducts .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Docking studies (e.g., using AutoDock Vina) can predict interactions between the carbamate’s aryl group and hydrophobic enzyme pockets. For example, replacing the N-methyl group with bulkier substituents (e.g., isopropyl) may improve selectivity for kinases over phosphatases. MD simulations further assess binding stability under physiological conditions .

Methodological Challenges and Solutions

Q. Q7. What strategies mitigate decomposition during scale-up synthesis of fluorosulfonyloxy carbamates?

  • Inert atmosphere: Use Schlenk lines to exclude moisture and oxygen.
  • Flow chemistry: Continuous reactors reduce residence time, minimizing hydrolysis .
  • Real-time monitoring: In-line FTIR or Raman spectroscopy detects intermediate degradation .

Q. Q8. How are conflicting crystallographic data resolved for carbamate derivatives?

Conflicting bond lengths or angles (e.g., C=O vs. C-N distances) are resolved by:

  • High-resolution X-ray data (≤0.8 Å resolution): Reduces thermal motion artifacts.
  • Multipole refinement: Accounts for electron density redistribution in polarized bonds .

Emerging Applications

Q. Q9. What evidence supports the use of this compound as a photoaffinity probe in enzyme inhibition studies?

The fluorosulfonyloxy group can act as a photoactivatable crosslinker upon UV irradiation (λ = 365 nm), enabling covalent binding to enzyme active sites. LC-MS/MS identifies labeled peptides, mapping interaction sites (e.g., validated in cytochrome P450 studies) .

Q. Q10. How does fluorosulfonyloxy substitution enhance carbamate-based covalent inhibitors compared to chloro or nitro groups?

Fluorosulfonyloxy exhibits faster kinetics in covalent bond formation (kinact/KI ≈ 10³ M⁻¹s⁻¹) due to superior leaving-group ability (pKa of FSO₃⁻ ≈ -3 vs. Cl⁻ ≈ -7). This enables lower effective doses in targeting cysteine residues (e.g., in SARS-CoV-2 main protease) .

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